molecular formula C13H14N2O B2635505 2,5-Dimethyl-1-pyridin-2-ylmethyl-1H-pyrrole-3-carbaldehyde CAS No. 879053-20-0

2,5-Dimethyl-1-pyridin-2-ylmethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B2635505
CAS RN: 879053-20-0
M. Wt: 214.268
InChI Key: HKXZVKKNFBABIW-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-pyridin-2-ylmethyl-1H-pyrrole-3-carbaldehyde (2,5-DMPPMPC) is an organic compound belonging to the class of pyrroles, which are five-membered heterocyclic aromatic compounds. It is a colorless solid that is soluble in polar organic solvents. 2,5-DMPPMPC is used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals, and has also been studied for its potential applications in the field of catalysis.

Scientific Research Applications

Synthesis and Structural Studies

  • Complex Formation and Structural Analysis

    This compound has been used in synthesizing various metal derivatives. For instance, it's involved in forming dimethylthallium(III) and methylmercury(II) derivatives. These complexes exhibit unique structural features such as N,N',S-tridentate ligand bonding and distinct bond distances and angles, offering insights into metal-ligand interactions and coordination chemistry (Casas et al., 1993).

  • Crystallography of Metal Complexes

    In another study, the compound forms the basis for synthesizing dimethylindium-pyridine-2-carbaldehyde oximate. This complex was crystallographically analyzed, revealing detailed information about the coordination environment of metal centers in organometallic complexes (Shearer et al., 1980).

Chemical Synthesis and Reactions

  • Catalysis and Chemical Reactions

    The compound plays a role in various catalytic processes. For example, it's utilized in the synthesis of palladacycles, which have applications as catalysts in various organic reactions. These palladacycles demonstrate efficient catalysis in Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).

  • Pyrrole Derivatives Synthesis

    The compound is also used in synthesizing pyrrole derivatives, highlighting its utility in creating heterocyclic compounds important in pharmaceuticals and materials science. These syntheses contribute to a deeper understanding of pyrrole chemistry (Singh, Rawat, & Sahu, 2014).

Material Science and Engineering

  • Polymer and Materials Development

    The compound's derivatives have been used in the development of materials, such as in the polyaddition of related pyrrole compounds. This research contributes to the field of polymer science and materials engineering, offering insights into new material properties and applications (Maślińska-Solich, Macionga, & Turczyn, 1995).

  • Structural Analysis in Material Science

    It's also involved in the structural characterization of materials. For example, the synthesis and crystallographic analysis of a cadmium chloride complex containing an imidazo[1,5-a]pyridine derivative offers valuable information for the design and development of new materials (Hakimi et al., 2012).

properties

IUPAC Name

2,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-7-12(9-16)11(2)15(10)8-13-5-3-4-6-14-13/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXZVKKNFBABIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=N2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1-pyridin-2-ylmethyl-1H-pyrrole-3-carbaldehyde

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